molecular formula C9H6ClNO2S B8678656 5-Chloro-2-methoxybenzoyl isothiocyanate

5-Chloro-2-methoxybenzoyl isothiocyanate

Cat. No.: B8678656
M. Wt: 227.67 g/mol
InChI Key: DIFKLFWIMDMAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxybenzoyl isothiocyanate (IUPAC name: 4-chloro-2-isothiocyanato-1-methoxybenzene) is an organosulfur compound with the molecular formula C₈H₆ClNOS and PubChem CID 737165 . Its structure features a methoxy (–OCH₃) and chloro (–Cl) substituent on a benzene ring, along with a reactive isothiocyanate (–N=C=S) group. The compound is identified by CAS number 63429-99-2 and is used in research for synthesizing bioactive derivatives due to its electrophilic isothiocyanate moiety, which enables covalent interactions with biological nucleophiles like thiols .

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

5-chloro-2-methoxybenzoyl isothiocyanate

InChI

InChI=1S/C9H6ClNO2S/c1-13-8-3-2-6(10)4-7(8)9(12)11-5-14/h2-4H,1H3

InChI Key

DIFKLFWIMDMAQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

2-Chlorophenyl Isothiocyanate

  • Molecular Formula : C₇H₄ClNS
  • Key Features : Lacks the methoxy group present in 5-chloro-2-methoxybenzoyl isothiocyanate.
  • Biological Activity : Exhibits anti-inflammatory properties, as identified in GC-MS studies of Polycarpaea corymbosa extracts .

Iberin

  • Key Features : A simpler isothiocyanate compound (exact structure unspecified in evidence).
  • Mechanism : Inhibits Toll-like receptor 4 (TLR4) signaling by covalently modifying thiol groups, with activity suppressed by thiol-containing compounds like dithiothreitol (DTT) .
  • Comparison : Unlike 5-chloro-2-methoxybenzoyl isothiocyanate, Iberin’s structure lacks chloro and methoxy substituents, which may influence target specificity and solubility.

5-Chloro-2-methyl-4-isothiazolin-3-one

  • Molecular Formula: C₄H₄ClNOS
  • Applications : Used as a biocide in industrial settings .
  • Safety : Requires stringent protective measures (e.g., chemical-resistant gloves, respiratory protection) due to high toxicity, contrasting with general isothiocyanate handling guidelines .

5-Chloro-2-methylphenyl Isocyanate

  • Molecular Formula: C₈H₆ClNO
  • Key Features : Contains an isocyanate (–N=C=O) group instead of isothiocyanate.
  • Reactivity : Isocyanates react with amines to form ureas, whereas isothiocyanates form thioureas, leading to divergent applications (e.g., polymers vs. bioactive molecules) .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

  • Key Features : A benzothiazole derivative with a methoxyphenyl group.
  • Biological Activity : Part of a class of compounds with antimicrobial and anticancer properties, highlighting the role of heterocyclic frameworks in drug discovery .

Structural and Functional Analysis

Electronic and Steric Effects

  • Chlorine increases electrophilicity at the benzene ring, which may influence binding affinity compared to non-halogenated analogs like Iberin .

Data Table: Comparative Overview

Compound Molecular Formula Functional Groups Key Applications Safety Profile
5-Chloro-2-methoxybenzoyl isothiocyanate C₈H₆ClNOS Isothiocyanate, Methoxy Bioactive synthesis Moderate (general PPE)
2-Chlorophenyl isothiocyanate C₇H₄ClNS Isothiocyanate Anti-inflammatory agents Moderate
Iberin Not specified Isothiocyanate TLR4 inhibition Thiol-reactive
5-Chloro-2-methyl-4-isothiazolin-3-one C₄H₄ClNOS Isothiazolinone Biocide High toxicity
5-Chloro-2-methylphenyl isocyanate C₈H₆ClNO Isocyanate Polymer research Reacts with amines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.